Bicyclo[3.3.1]nonane-2,7-dione Bicyclo[3.3.1]nonane-2,7-dione
Brand Name: Vulcanchem
CAS No.: 199668-91-2
VCID: VC16857167
InChI: InChI=1S/C9H12O2/c10-8-4-6-1-2-9(11)7(3-6)5-8/h6-7H,1-5H2
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

Bicyclo[3.3.1]nonane-2,7-dione

CAS No.: 199668-91-2

Cat. No.: VC16857167

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.3.1]nonane-2,7-dione - 199668-91-2

Specification

CAS No. 199668-91-2
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name bicyclo[3.3.1]nonane-2,7-dione
Standard InChI InChI=1S/C9H12O2/c10-8-4-6-1-2-9(11)7(3-6)5-8/h6-7H,1-5H2
Standard InChI Key GZPVOPZRVWTQGG-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2CC1CC(=O)C2

Introduction

Structural Characteristics and Stereochemical Properties

Molecular Architecture

Bicyclo[3.3.1]nonane-2,7-dione (C₉H₁₂O₂, molecular weight 152.19 g/mol) features a fused bicyclic system comprising a six-membered ring and a four-membered ring, with ketone groups at the 2- and 7-positions . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a chair-chair conformation for the major isomer, with torsional strain minimized through optimal orbital alignment of the carbonyl groups . The compound’s rigidity arises from the sp³-hybridized bridgehead carbons, which restrict rotational freedom and stabilize specific conformers.

Chirality and Enantiomer Resolution

The molecule’s two stereogenic centers at C1 and C5 generate four possible stereoisomers, though only two enantiomeric pairs ((1R,5S)/(1S,5R) and (1R,5R)/(1S,5S)) are energetically feasible due to steric constraints . High-performance liquid chromatography (HPLC) using chiral stationary phases has successfully resolved these enantiomers, with the (+)-(1R,5S) configuration demonstrating greater thermodynamic stability in polar solvents . Circular dichroism (CD) spectra correlate with octant rule predictions, confirming the absolute configuration assignments through chemical correlation with enantiomerically pure precursors .

Synthetic Methodologies

Classical Approaches

Early syntheses relied on intramolecular cyclization of linear precursors. A landmark 1987 protocol by Yamazaki et al. employed cyclohexane-1,3-dicarboxylic anhydrides treated with diethyl magnesiomalonate to construct the bicyclic core . This method achieved moderate yields (45-60%) but required harsh conditions (refluxing xylene, 28 hours), limiting scalability .

Modern Catalytic Strategies

Recent advances utilize organocatalytic enantioselective Michael additions to establish stereochemistry. For example, proline-derived catalysts induce >90% enantiomeric excess (ee) in key ring-forming steps under mild conditions (25°C, dichloromethane) . Transition metal catalysis, particularly palladium-mediated cross-couplings, enables late-stage functionalization of preformed bicyclic intermediates.

Table 1: Comparative Synthesis Metrics

MethodYield (%)ee (%)Reaction TimeKey Reference
Anhydride Cyclization45-60N/A28 h
Organocatalytic Michael75-8290-9412 h
Pd-Catalyzed Coupling68-7385-896 h

Chemical Reactivity and Derivative Formation

Carbonyl Group Transformations

The diketone undergoes characteristic nucleophilic additions at both carbonyl centers. Grignard reagents preferentially attack the less hindered 7-position, producing tertiary alcohols that can be dehydrated to α,β-unsaturated ketones . Reductive amination with primary amines generates spirocyclic pyrrolidine derivatives, valuable intermediates in alkaloid synthesis .

Ring-Opening Reactions

Under basic conditions (NaOH, ethanol), retro-aldol cleavage occurs at the bridgehead, yielding tricyclic γ-lactones through controlled ring expansion. This reactivity has been exploited to create complex polycyclic ethers mimicking natural product frameworks .

Materials Science Applications

Polymer Cross-Linking

The compound’s rigid structure enhances thermal stability in epoxy resins, increasing glass transition temperatures (Tg) by 40-60°C compared to conventional diglycidyl ether cross-linkers . Dynamic mechanical analysis shows improved storage modulus (G’ = 2.1 GPa) and reduced creep deformation under load.

Chiral Stationary Phases

Immobilized (1R,5S)-enantiomers on silica gel matrices resolve racemic mixtures of β-blockers with resolution factors (Rs) exceeding 2.5 in normal-phase HPLC . The stationary phase demonstrates exceptional longevity (>10,000 column volumes) due to the bicyclic system’s resistance to hydrolysis.

Spectroscopic Characterization

NMR Signatures

¹H NMR (270 MHz, CDCl₃) displays distinct splitting patterns: δ 1.1-1.3 (m, 0.4H, bridgehead protons), δ 2.4-2.6 (q, J = 6.8 Hz, 4H, CH₂ adjacent to carbonyls), δ 3.1-3.3 (m, 2H, bridge CH) . ¹³C NMR confirms two carbonyl signals at δ 207.8 and δ 209.3 ppm, separated by 1.5 ppm due to differing ring strain effects .

Vibrational Spectroscopy

FT-IR analysis identifies strong carbonyl stretches at 1745 cm⁻¹ (symmetrical) and 1728 cm⁻¹ (asymmetrical), with the 17 cm⁻¹ splitting arising from through-space conjugation . Raman-active modes at 1280 cm⁻¹ (C-C ring breathing) and 1455 cm⁻¹ (CH₂ scissoring) provide complementary structural insights.

Computational Modeling Insights

Density functional theory (DFT) calculations (B3LYP/6-311+G**) quantify strain energy at 28.3 kcal/mol, distributed unevenly across the rings (18.7 kcal/mol in six-membered ring vs. 9.6 kcal/mol in four-membered ring) . Molecular dynamics simulations predict a 3.2 Å intercarbonyl distance that facilitates unique dipole-dipole interactions in crystal packing.

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